![molecular formula C13H18N2O B1623432 1-[(2,3-ジヒドロ-5-ベンゾフラニル)メチル]ピペラジン CAS No. 55745-69-2](/img/structure/B1623432.png)
1-[(2,3-ジヒドロ-5-ベンゾフラニル)メチル]ピペラジン
概要
説明
WAY-658430-A is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
科学的研究の応用
WAY-658430-A has a wide range of scientific research applications. It is used in the study of chemical properties, biological interactions, and potential therapeutic effects. In chemistry, it is utilized to understand reaction mechanisms and develop new synthetic methodologies. In biology, it is used to study cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects and drug development .
Safety and Hazards
The compound has been classified with the GHS pictograms GHS05, GHS07, and GHS09 . The hazard statements associated with the compound are H302 (Harmful if swallowed), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life with long lasting effects) . The precautionary statements are P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P305+P351+P338+P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician) .
作用機序
The mechanism of action of WAY-658430-A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
生化学分析
Biochemical Properties
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain neurotransmitter receptors, modulating their function. Additionally, this compound can act as an inhibitor for specific enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine on cells are profound. It influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In neuronal cells, this compound can modulate neurotransmitter release, impacting synaptic transmission. Furthermore, it has been shown to affect the proliferation and differentiation of certain cell types, highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine exerts its effects through various mechanisms. It binds to specific biomolecules, altering their conformation and activity. This compound can inhibit or activate enzymes, leading to changes in metabolic flux. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects can be observed, including alterations in behavior and physiological functions. Understanding the dosage threshold is crucial for its safe and effective use in therapeutic settings .
Metabolic Pathways
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the levels of various metabolites. This compound can affect metabolic flux, leading to changes in the concentration of key intermediates and end products. Its role in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing its therapeutic applications and minimizing potential side effects .
Subcellular Localization
1-[(2,3-Dihydro-5-benzofuryl)methyl]piperazine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles, where it exerts its effects. This localization is crucial for its role in modulating cellular processes and therapeutic potential .
化学反応の分析
WAY-658430-A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
類似化合物との比較
WAY-658430-A can be compared with other similar compounds to highlight its uniqueness Some similar compounds include those with similar molecular structures or functional groupsWAY-658430-A stands out due to its specific molecular interactions and potential therapeutic effects .
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-13-12(3-8-16-13)9-11(1)10-15-6-4-14-5-7-15/h1-2,9,14H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVYETFQVXIRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204299 | |
| Record name | 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55745-69-2 | |
| Record name | 1-[(2,3-Dihydro-5-benzofuranyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55745-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2,3-dihydro-5-benzofuryl)methyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




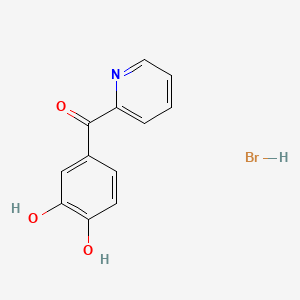
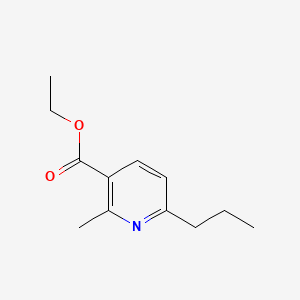
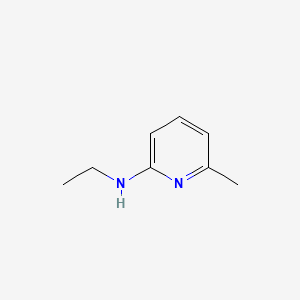

![N-[2-(4,5-Dihydro-2-pentadecyl-1H-imidazol-1-YL)ethyl]hexadecan-1-amide](/img/structure/B1623358.png)
![2-[(2-Methyl-1-oxoallyl)oxy]ethyl 2-cyano-3,3-diphenylacrylate](/img/structure/B1623359.png)
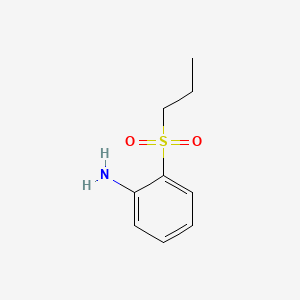
![1-(2,6-Dichlorophenyl)-3-[3-(dimethylamino)propyl]urea](/img/structure/B1623362.png)

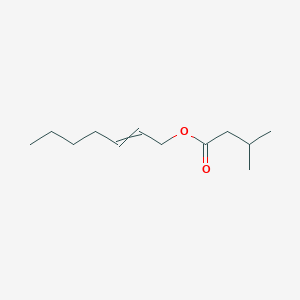


![3-[Bis(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B1623371.png)